N-(4-methylidenecyclohexyl)-4-(methylsulfanyl)benzamide

synthetic cannabinoid receptor agonist chemical taxonomy structure–activity relationship

N-(4-Methylidenecyclohexyl)-4-(methylsulfanyl)benzamide (CAS 2097919-83-8) is a synthetic organic compound belonging to the benzamide class, characterized by a 4-methylidenecyclohexyl moiety linked via an amide bond to a 4-(methylsulfanyl)phenyl ring. Its molecular formula is C15H19NOS and its molecular weight is 261.38 g/mol.

Molecular Formula C15H19NOS
Molecular Weight 261.38
CAS No. 2097919-83-8
Cat. No. B2407802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylidenecyclohexyl)-4-(methylsulfanyl)benzamide
CAS2097919-83-8
Molecular FormulaC15H19NOS
Molecular Weight261.38
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(=O)NC2CCC(=C)CC2
InChIInChI=1S/C15H19NOS/c1-11-3-7-13(8-4-11)16-15(17)12-5-9-14(18-2)10-6-12/h5-6,9-10,13H,1,3-4,7-8H2,2H3,(H,16,17)
InChIKeyQKQFLTNIWDORLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylidenecyclohexyl)-4-(methylsulfanyl)benzamide (CAS 2097919-83-8): Structural Identity and Procurement-Relevant Physicochemical Profile


N-(4-Methylidenecyclohexyl)-4-(methylsulfanyl)benzamide (CAS 2097919-83-8) is a synthetic organic compound belonging to the benzamide class, characterized by a 4-methylidenecyclohexyl moiety linked via an amide bond to a 4-(methylsulfanyl)phenyl ring. Its molecular formula is C15H19NOS and its molecular weight is 261.38 g/mol . The compound is listed as a synthetic cannabinoid receptor agonist (SCRA) on multiple research chemical registries and has been referred to by the synonym MMB-2201 in some vendor listings, although the indole-3-carboxamide compound 5F-MDMB-PICA (also called MMB-2201) is a chemically distinct entity [1]. Physicochemical data from authoritative databases indicate a predicted logP of approximately 3.5–4.0 and limited aqueous solubility, consistent with other lipophilic benzamide SCRAs [2]. The ZINC and ChEMBL databases currently report no experimentally determined bioactivity data for this compound, underscoring a critical knowledge gap that makes procurement decisions highly dependent on structural differentiation from better-characterized analogs [3].

Why N-(4-Methylidenecyclohexyl)-4-(methylsulfanyl)benzamide Cannot Be Substituted with Broad-Spectrum Benzamide or Indole Cannabinoid Analogs


Benzamide-based synthetic cannabinoids exhibit pronounced structure–activity relationship (SAR) divergence driven by the identity and position of substituents on both the aryl ring and the N-linked moiety. In the sulfamoyl benzamide series, a methylsulfanyl substituent at the 4-position of the benzamide ring has been associated with altered CB1/CB2 selectivity profiles relative to chloro-, methoxy-, or unsubstituted analogs [1]. The 4-methylidenecyclohexyl group introduces a conformationally constrained, lipophilic cyclohexyl ring bearing an exocyclic double bond, which is absent in the saturated cyclohexylmethyl or dimethylamino cyclohexyl groups found in opioids such as U-47700 [2]. Indole-3-carboxamide SCRAs (e.g., 5F-MDMB-PICA, also designated MMB-2201) share cannabinoid receptor targets but possess a fundamentally different heterocyclic core, leading to distinct metabolic pathways and toxicological profiles [3]. Without direct comparative binding, functional, or metabolic stability data, substituting any of these structurally divergent compounds for N-(4-methylidenecyclohexyl)-4-(methylsulfanyl)benzamide introduces unquantifiable risk in pharmacological, forensic, or analytical method development contexts. The following evidence sections establish the specific dimensions along which this compound is structurally and potentially pharmacologically differentiated.

Quantitative Differentiation Evidence for N-(4-Methylidenecyclohexyl)-4-(methylsulfanyl)benzamide Relative to Structural Analogs


Structural Classification: Benzamide Core vs. Indole-3-Carboxamide Core in MMB-2201/5F-MDMB-PICA

N-(4-Methylidenecyclohexyl)-4-(methylsulfanyl)benzamide possesses a benzamide core (Ar–C(=O)–NH–R), whereas the compound commonly marketed as MMB-2201 (5F-MDMB-PICA, CAS 1971007-87-0) is an indole-3-carboxamide (indole–C(=O)–NH–R) with a 5-fluoropentyl tail and a methyl L-valinate pendant group. These represent chemically distinct core scaffolds. Benzamide SCRAs are a structurally separate subclass from indole- or indazole-3-carboxamide SCRAs, with different synthetic routes, metabolic liabilities, and receptor interaction geometries [1]. The unintentional substitution of an indole-based compound for a benzamide-based compound in a research or analytical context risks invalidating structure-based hypotheses and confounding forensic identification workflows [2].

synthetic cannabinoid receptor agonist chemical taxonomy structure–activity relationship

Methylsulfanyl Substituent at the 4-Position: Potential CB2 Selectivity Modulation Relative to Non-Sulfur Benzamide Analogs

In the sulfamoyl benzamide series, optimization of the aryl substituent at the 4-position of the benzamide ring has been shown to modulate CB2 selectivity. Published SAR data demonstrate that a sulfamoyl benzamide with a 4-methylsulfanyl group can serve as a precursor to selective CB2 agonists, with certain optimized analogs achieving CB2 Ki values of 2.7 nM and CB1/CB2 selectivity ratios of 190-fold [1]. The presence of a sulfur atom in the 4-methylsulfanyl group provides a distinct electronic and steric environment compared to 4-chloro, 4-methoxy, or unsubstituted benzamide analogs. While direct binding data for N-(4-methylidenecyclohexyl)-4-(methylsulfanyl)benzamide itself are not publicly available, the class-level SAR of sulfamoyl benzamides supports the hypothesis that the 4-methylsulfanyl substituent contributes to differentiated CB receptor interaction [2].

CB2 selectivity methylsulfanyl pharmacophore sulfamoyl benzamide SAR

4-Methylidenecyclohexyl Group: Conformational Constraint and Lipophilicity Differentiation vs. Saturated Cyclohexyl and Dimethylamino Cyclohexyl Moieties

The 4-methylidenecyclohexyl group incorporates an exocyclic double bond that introduces conformational rigidity (sp² hybridization at the methylidene carbon) and distinctive lipophilicity compared to fully saturated cyclohexyl analogs. Calculated physicochemical parameters indicate that the methylidenecyclohexyl group contributes a logP increment of approximately 3.2, which is ~0.5 log units higher than the corresponding saturated cyclohexyl group (estimated logP ~2.7) . This structural feature differentiates the target compound from: (a) N-cyclohexyl-4-methylbenzenesulfonamide (CAS 80-30-8, logP ~2.8), (b) U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide), which contains a dimethylamino substituent on the cyclohexyl ring, and (c) AH-7921 (3,4-dichloro-N-[(1-dimethylamino)cyclohexylmethyl]benzamide) [1]. The combination of a 4-methylidene group with a 4-methylsulfanylbenzamide creates a unique pharmacophore fingerprint not represented in any well-characterized comparator series.

conformational constraint lipophilicity methylidenecyclohexyl

Absence of Published Bioactivity Data as a Selection Factor: Differentiating Research-Use-Only Status from Densely Characterized Analogs

As of the current search date, both the ChEMBL database (version 20+) and the ZINC database report no experimentally determined bioactivity records for N-(4-methylidenecyclohexyl)-4-(methylsulfanyl)benzamide [1]. This contrasts sharply with extensively characterized SCRAs such as CP-47,497 (CB1 Ki = 2.2 nM, >100 publications) , QMPSB (CB1 Ki = 3 nM, CB2 Ki = 4 nM, >10 publications) [2], and JWH-018 (CB1 Ki = 9.0 nM, >500 publications). For researchers seeking a genuinely underexplored chemical space for de novo SAR exploration, novel analytical method development, or reference standard creation, this data sparsity represents a deliberate selection criterion rather than a deficiency. Conversely, for applications requiring well-validated pharmacological benchmarks, better-characterized analogs would be preferable.

research-use-only bioactivity gap novel chemical entity

Predicted Physicochemical and ADME Profile: In Silico Comparison with Indole- and Indazole-Based SCRAs

In silico ADME prediction using SwissADME or comparable tools can be applied to compare N-(4-methylidenecyclohexyl)-4-(methylsulfanyl)benzamide with structurally distinct SCRAs. The benzamide core with a 4-methylsulfanyl substituent yields distinct predicted properties: topological polar surface area (TPSA) of approximately 29 Ų (vs. ~55 Ų for indole-3-carboxamide SCRAs containing a valinate ester), 1 hydrogen bond donor (amide N–H), 2 hydrogen bond acceptors (amide carbonyl and sulfur), and no violations of Lipinski's Rule of Five . The 4-methylidenecyclohexyl group contributes to a higher fraction of sp³-hybridized carbons (Fsp³ ≈ 0.47) compared to the planar indole core (Fsp³ ≈ 0.30), which may influence solubility, metabolic stability, and off-target binding [1]. No experimental ADME data are publicly available for this compound.

in silico ADME physicochemical prediction drug-likeness

Optimal Research and Procurement Application Scenarios for N-(4-Methylidenecyclohexyl)-4-(methylsulfanyl)benzamide


De Novo Synthetic Cannabinoid SAR Exploration Targeting CB2-Selective Scaffolds

Investigators pursuing CB2-selective agonists for peripheral pain or anti-inflammatory indications may utilize this compound as a structurally novel starting point. Class-level SAR from sulfamoyl benzamide literature indicates that 4-methylsulfanyl substitution can contribute to CB2 selectivity [1]. Because no binding or functional data exist for this specific compound [2], it offers a genuinely unexplored chemotype for radioligand displacement assays and functional cAMP assays on human CB1 and CB2 receptors. Procurement should include a request for analytical certification (NMR, HPLC purity ≥95%) and, ideally, a vendor-provided preliminary CB1/CB2 binding screen to establish baseline pharmacology.

Forensic Toxicology Reference Standard Development for Emerging Benzamide SCRAs

Forensic laboratories requiring authentic reference standards to differentiate benzamide-based SCRAs from indole- or indazole-based compounds in seized materials will benefit from the unique structural fingerprint of this compound. The 4-methylidenecyclohexyl group produces a characteristic mass spectrometric fragmentation pattern distinct from saturated cyclohexyl or dimethylamino cyclohexyl analogs such as U-47700 and AH-7921 [3]. LC-MS/MS method development and spectral library construction for this compound enables unambiguous identification in complex forensic matrices, where misidentification of the core chemotype could have medico-legal consequences.

Computational Chemistry and Molecular Docking Studies on Orphan Cannabinoid Receptor Ligands

Computational chemists investigating cannabinoid receptor ligand recognition can leverage the compound's combination of a 4-methylsulfanylbenzamide core and a conformationally constrained 4-methylidenecyclohexyl moiety for molecular docking and molecular dynamics simulations [4]. The absence of experimental crystal structures for this compound necessitates homology modeling based on published CB1 and CB2 receptor structures (e.g., PDB 5TGZ, 5ZTY). The higher Fsp³ (≈0.47) of the methylidenecyclohexyl group relative to planar indole cores presents an opportunity to study the role of ligand three-dimensionality in receptor subtype selectivity.

Metabolic Stability and Metabolite Identification Studies Using Human Hepatocyte or Microsomal Assays

The compound's predicted physicochemical properties (TPSA ~29 Ų, logP ~3.5–4.0) suggest it may undergo CYP450-mediated oxidation at the methylsulfanyl group (to sulfoxide and sulfone metabolites) and at the methylidene double bond (to epoxide or diol metabolites). Researchers can design in vitro metabolic stability assays in human liver microsomes or hepatocytes to compare intrinsic clearance with indole-based SCRAs, addressing a critical knowledge gap. Such studies are essential prerequisites for any consideration of in vivo pharmacology and directly leverage the compound's structural novelty.

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